

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of PF-3758309

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Compound of Interest

Compound Name: (S)-PF 03716556

Cat. No.: B13071501

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Introduction

PF-3758309 is a potent, orally available, ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).^{[1][2]} While initially designed as a PAK4 inhibitor, it exhibits broad activity against all PAK isoforms.^{[2][3]} PAKs are critical signaling nodes downstream of Rho family GTPases, regulating a multitude of cellular processes including cell motility, proliferation, survival, and cytoskeletal dynamics.^{[2][4]} Dysregulation of PAK signaling is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.^{[5][6]} PF-3758309 has demonstrated significant antitumor activity in preclinical models of colon, lung, and pancreatic cancers.^{[3][5][6]} However, its clinical development was halted during Phase I trials due to poor oral bioavailability in humans and the observation of adverse events.^{[3][8]}

These application notes provide a comprehensive summary of the preclinical pharmacokinetic and pharmacodynamic properties of PF-3758309, along with detailed protocols for key experimental assays to facilitate further research and evaluation of this and similar compounds.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-3758309

Target/Assay	Parameter	Value	Cell Line/System	Reference
Biochemical Assays				
PAK1	K_i	$13.7 \pm 1.8 \text{ nM}$	Cell-free	[3]
PAK2	IC_{50}	190 nM	Cell-free	[2]
PAK3	IC_{50}	99 nM	Cell-free	[2]
PAK4	K_i	$18.7 \pm 6.6 \text{ nM}$	Cell-free	[3]
PAK4	K_d	$2.7 \pm 0.3 \text{ nM}$	Isothermal Calorimetry	[6]
PAK4	K_d	$4.5 \pm 0.07 \text{ nM}$	Surface Plasmon Resonance	[6]
PAK5	IC_{50}	18.1 nM	Cell-free	[2]
PAK6	IC_{50}	17.1 nM	Cell-free	[2]
Cellular Assays				
pGEF-H1 Phosphorylation	IC_{50}	$1.3 \pm 0.5 \text{ nM}$	Engineered cells	[6][7]
Anchorage-Independent Growth	IC_{50}	$0.24 \pm 0.09 \text{ nM}$	HCT116 (Colon)	[6][9]
Anchorage-Independent Growth	Avg. IC_{50}	$4.7 \pm 3.0 \text{ nM}$	Panel of 20 tumor cell lines	[6][7]
Anti-proliferative Activity	IC_{50}	< 10 nM	Lung, pancreatic, breast, colon cancer cell lines	[3]
Anti-proliferative Activity	-	66% of 67 cell lines with $IC_{50} < 100 \text{ nM}$	CRC/pancreatic/NSCLC panel	[4]

Anti-proliferative Activity	-	36% of 67 cell lines with $IC_{50} < 10$ nM	CRC/pancreatic/ NSCLC panel	[4]
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Table 2: In Vivo Pharmacokinetics of PF-3758309

Species	Oral Bioavailability (%)	Key Observations	Reference
Rat	20%	Moderate and variable	[10]
Dog	39-76%	Moderate and variable	[10]
Human	~1%	Very low, led to clinical trial termination	[3][10]

Table 3: In Vivo Pharmacodynamics and Antitumor Efficacy of PF-3758309

Tumor Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Key Findings	Reference
HCT116 Xenograft	7.5 mg/kg BID	64%	Dose-dependent inhibition of tumor growth.	[3]
HCT116 Xenograft	15 mg/kg BID	79%	Significant antitumor activity.	[3]
HCT116 Xenograft	20 mg/kg BID	97%	Near-complete tumor growth inhibition.	[3]
HCT116 Xenograft	25 mg/kg QD	-	Inhibition of Ki67 and increase in cleaved caspase 3.	[6]
HCT116, A549, MDAMB231, M24met, Colo205 Xenografts	15-20 mg/kg PO	>70%	Robust tumor growth inhibition in multiple models.	[4]
Adult T-cell Leukemia (ATL) Xenograft	12 mg/kg daily	87%	Potent in vivo activity against ATL.	[3]
PANC-02 Orthotopic	Not specified	-	Increased CD3+ and CD8+ T cell infiltration in tumors.	[3]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of PF-3758309 against a specific PAK isoform in a cell-free system.

- Materials:

- Recombinant human PAK protein (e.g., PAK4)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Substrate (e.g., a generic peptide substrate like "Crosstide")
- PF-3758309 (in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
- 384-well plates

- Procedure:

- Prepare serial dilutions of PF-3758309 in DMSO and then dilute into kinase buffer.
- Add a fixed concentration of the recombinant PAK enzyme to each well of a 384-well plate containing the diluted compound or DMSO vehicle control.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP (indicating kinase inhibition) by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

2. Cellular Phosphorylation Assay (pGEF-H1)

This protocol describes how to measure the inhibition of phosphorylation of a downstream PAK4 substrate, GEF-H1, in a cellular context.

- Materials:

- HCT116 cells
- Cell culture medium (e.g., McCoy's 5A with 10% FBS)
- PF-3758309 (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-GEF-H1 (Ser810), anti-total GEF-H1, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

- Procedure:

- Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of PF-3758309 or DMSO vehicle for a specified time (e.g., 2 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate the membrane with the primary antibody against phospho-GEF-H1 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total GEF-H1 and GAPDH to ensure equal loading.
- Quantify the band intensities and normalize the phospho-GEF-H1 signal to total GEF-H1 and the loading control.
- Calculate the IC₅₀ for the inhibition of GEF-H1 phosphorylation.

3. Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the effect of PF-3758309 on the hallmark cancer phenotype of anchorage-independent growth.

- Materials:
 - HCT116 cells
 - Cell culture medium
 - Agar
 - PF-3758309 (in DMSO)
 - 6-well plates
- Procedure:
 - Prepare a base layer of 0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.
 - Prepare a top layer by mixing a single-cell suspension of HCT116 cells with 0.3% agar in cell culture medium containing various concentrations of PF-3758309 or DMSO vehicle.

- Carefully overlay the top layer onto the base layer.
- Incubate the plates at 37°C in a humidified incubator for 14-21 days, feeding the colonies with medium containing the compound every 3-4 days.
- After the incubation period, stain the colonies with a solution of crystal violet.
- Count the number of colonies in each well using a microscope or an automated colony counter.
- Calculate the percent inhibition of colony formation and determine the IC₅₀ value.

4. Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of PF-3758309.

- Materials:

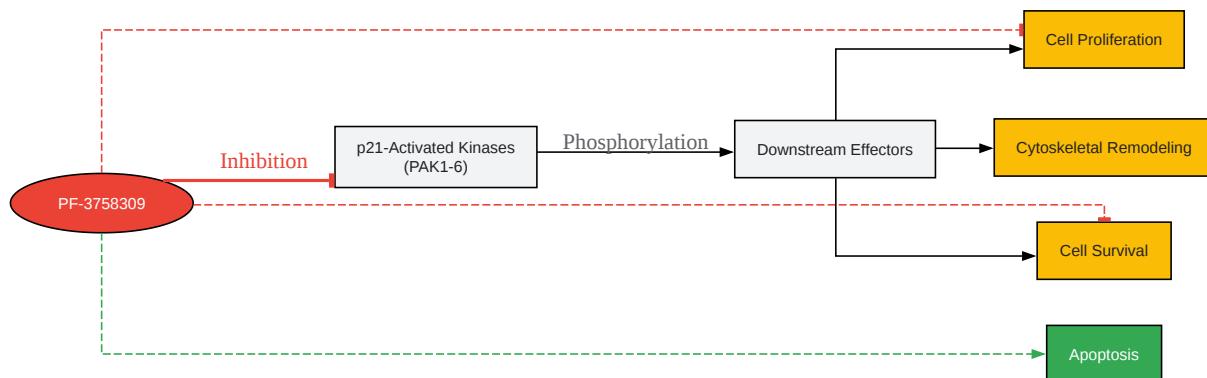
- Immunocompromised mice (e.g., nude or SCID)
- HCT116 cells
- Matrigel (optional)
- PF-3758309 formulation for oral gavage
- Vehicle control
- Calipers

- Procedure:

- Subcutaneously implant HCT116 cells (typically 5-10 x 10⁶ cells in PBS or mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Administer PF-3758309 or vehicle control orally (e.g., twice daily) at the desired dose levels.
- Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (e.g., after 18 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Optional: Tumors can be processed for pharmacodynamic analysis (e.g., Western blotting for pGEF-H1, immunohistochemistry for Ki67 and cleaved caspase 3).

Visualizations



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